molecular formula C13H20N2O3 B1383184 tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate CAS No. 1823395-32-9

tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate

Cat. No. B1383184
M. Wt: 252.31 g/mol
InChI Key: MIQDTHRSKHBIRP-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolo[1,2-a][1,4]diazepine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrrolo[1,2-a][1,4]diazepine core, which is a bicyclic structure containing nitrogen atoms. The “tert-Butyl” and “4-hydroxy” groups are likely attached to this core .

Scientific Research Applications

    Imidazole Containing Compounds

    • Field : Pharmaceutical Chemistry
    • Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
    • Method : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

    4, 5-dihydro-1H, 3H-pyrrolo [1,2-A ] [1,4] diazepine-2, 4-dicarboxylic acid-2-tert-butyl ester

    • Field : Organic Synthesis
    • Application : This compound and related derivatives have wide application in pharmaceutical chemistry and organic synthesis, and are important medical intermediates .
    • Method : The synthesis method of this compound mainly solves the problem that no technology suitable for industrial synthesis method exists at present .
    • Results : The method comprises five steps, firstly dissolving a compound 1 in acetonitrile, and reacting the compound 1 with a compound 2 at room temperature under the action of potassium carbonate to generate a compound 3 .
  • Antioxidant Potential of Imidazole Derivatives
    • Field : Pharmaceutical Chemistry
    • Application : Some derivatives of imidazole have been synthesized and evaluated for their antioxidant potential .
    • Method : The antioxidant potential was evaluated using the DPPH assay . These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .
    • Results : Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and found that these compounds showed good scavenging potential .
  • 2-tert-butyl Dihydropyrrolodiazepine Dicarboxylate
    • Field : Organic Synthesis
    • Application : This compound and related derivatives have wide application in pharmaceutical chemistry and organic synthesis, and are important medical intermediates .
    • Method : The synthesis method of this compound mainly solves the problem that no technology suitable for industrial synthesis method exists at present . The method comprises five steps, firstly dissolving a compound 1 in acetonitrile, and reacting the compound 1 with a compound 2 at room temperature under the action of potassium carbonate to generate a compound 3 .
    • Results : The method is successful in synthesizing the compound, which can be used as an intermediate in various chemical reactions .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Always follow appropriate safety procedures when handling chemical compounds .

Future Directions

The future research directions could involve exploring the biological activity of this compound and its derivatives, optimizing its synthesis process, and investigating its potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

tert-butyl 4-hydroxy-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-7-10-5-4-6-14(10)8-11(16)9-15/h4-6,11,16H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQDTHRSKHBIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN2C=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate
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tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate
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tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate
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tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate
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tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate
Reactant of Route 6
tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate

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